molecular formula C14H13NO3 B6396143 4-(3-Aminophenyl)-2-methoxybenzoic acid CAS No. 1261926-99-1

4-(3-Aminophenyl)-2-methoxybenzoic acid

Cat. No.: B6396143
CAS No.: 1261926-99-1
M. Wt: 243.26 g/mol
InChI Key: JHAUAMHJXIRPIZ-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 3-aminophenyl substituent at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, including moderate acidity (due to the carboxylic acid group) and enhanced solubility in polar solvents compared to non-substituted benzoic acids.

Properties

IUPAC Name

4-(3-aminophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAUAMHJXIRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688653
Record name 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-99-1
Record name 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)-2-methoxybenzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves a coupling reaction with 3-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

4-(3-Aminophenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs
Compound Name Substituents Molecular Formula Key Properties Reference IDs
4-(3-Aminophenyl)-2-methoxybenzoic acid 2-OCH₃, 4-(3-NH₂-C₆H₄) C₁₄H₁₃NO₃ Enhanced solubility in polar solvents; pH-dependent protonation of NH₂ group. N/A (Target)
4-Amino-3-methoxybenzoic acid 3-OCH₃, 4-NH₂ C₈H₉NO₃ Positional isomer; lower molecular weight; higher acidity (NH₂ at 4-position).
2-Methoxybenzoic acid 2-OCH₃ C₈H₈O₃ Baseline solubility in hydrocarbons (e.g., 56.2 mg/L in hexane at 25°C).
4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid 2-OCH₃, 4-(3-Cl,4-F-C₆H₃) C₁₄H₁₀ClFO₃ Electron-withdrawing Cl/F substituents increase acidity and lipophilicity.
5-Fluoro-2-methoxybenzoic acid 2-OCH₃, 5-F C₈H₇FO₃ Halogen substitution enhances metabolic stability but reduces solubility.
4-(Hydroxymethyl)-2-methoxybenzoic acid 2-OCH₃, 4-CH₂OH C₉H₁₀O₄ Hydroxymethyl group improves water solubility; potential for glycosylation.

Physicochemical Properties

  • Solubility: The 3-aminophenyl group in the target compound enhances aqueous solubility compared to halogenated analogs (e.g., 5-fluoro-2-methoxybenzoic acid ). However, it is less lipophilic than 4-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid .
  • Acidity : The carboxylic acid group (pKa ~4.2) is less acidic than nitro- or halogen-substituted analogs (e.g., 3-methoxy-2-nitrobenzoic acid, pKa ~1.8 ), but more acidic than 4-(hydroxymethyl)-2-methoxybenzoic acid due to the electron-donating NH₂ group.
  • Thermal Stability: Melting points of triazine-containing analogs (e.g., 180–220°C ) exceed those of simpler benzoic acids (e.g., 4-amino-3-methoxybenzoic acid, m.p. ~150°C ).

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